Methyl 3-methylpiperidine-3-carboxylate hydrochloride
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Overview
Description
“Methyl 3-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “this compound” isCl.COC(=O)C1(C)CCCNC1
. The InChI is 1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-5-9-6-8;/h9H,3-6H2,1-2H3;1H
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.67 . The compound’s empirical formula is C8H16ClNO2 .Scientific Research Applications
Moisture Stability Enhancement in Metal-Organic Frameworks
The introduction of hydrophobic groups, such as methyl groups, near coordinating nitrogen atoms in carboxylate-based bridging metal-organic frameworks (MOFs) can significantly improve the moisture stability of these structures. This modification shields the metal ions from water molecule attacks, thereby enhancing the water resistance of the MOF structures (Ma, Li, & Li, 2011).
Facilitation of C-H Bond Methylation and Arylation
The use of preformed sodium carboxylates facilitates Pd-insertions into sp3 β-C−H bonds in simple aliphatic acids, enabling Pd-catalyzed methylation and arylation of o-C−H bonds in benzoic acids and β-C−H bonds in aliphatic acids. This process is achieved via a C−H activation/C−C coupling sequence, utilizing phenylboronate, methylboronic acid, or ArI as reagents (Giri et al., 2007).
Enantioselective Benzylation
The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, using phase-transfer catalysts derived from cinchona alkaloids, yields chiral benzylated products. This method is notable for its use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity, proving beneficial for synthesizing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Investigation of Carbamates in Aqueous Solutions
Through quantitative 13C nuclear magnetic resonance (NMR) spectroscopy, the speciation in systems containing 2-methylpiperidine, H2O, and CO2 at temperatures ranging from 283.2 to 313.2 K was studied. The carbamate of 2-methylpiperidine was identified as a stable species in aqueous solutions, and its formation constants were determined, contributing to a better understanding of carbamate chemistry (Mcgregor et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-methylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-5-9-6-8;/h9H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWQNGRUUZCGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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